
3H-Pyrazol-3-one, 1,2-dihydro-1,5-diphenyl-2-(3-(4-(4-fluorophenyl)-1-piperazinyl)propyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dihydro-1,5-diphenyl-2-(3-(4-(4-fluorophenyl)-1-piperazinyl)propyl)-3H-pyrazol-3-one is a complex organic compound that belongs to the class of pyrazolones. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydro-1,5-diphenyl-2-(3-(4-(4-fluorophenyl)-1-piperazinyl)propyl)-3H-pyrazol-3-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazolone core: This can be achieved through the reaction of hydrazine with a β-diketone.
Introduction of the diphenyl groups: This step might involve Friedel-Crafts acylation or alkylation reactions.
Attachment of the piperazine moiety: This can be done through nucleophilic substitution reactions, where the piperazine ring is introduced to the pyrazolone core.
Incorporation of the fluorophenyl group: This step might involve the use of fluorobenzene derivatives in a substitution reaction.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This might include the use of catalysts, high-pressure reactors, and purification techniques like chromatography.
化学反応の分析
Types of Reactions
1,2-Dihydro-1,5-diphenyl-2-(3-(4-(4-fluorophenyl)-1-piperazinyl)propyl)-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions might involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated solvents, strong bases or acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 1,2-Dihydro-1,5-diphenyl-2-(3-(4-(4-fluorophenyl)-1-piperazinyl)propyl)-3H-pyrazol-3-one involves its interaction with specific molecular targets. These might include:
Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, leading to changes in cellular signaling.
Pathways: Modulation of biochemical pathways, such as those involved in inflammation or pain.
類似化合物との比較
Similar Compounds
1,2-Dihydro-1,5-diphenyl-3H-pyrazol-3-one: Lacks the piperazine and fluorophenyl groups.
1,2-Dihydro-1,5-diphenyl-2-(3-(4-piperazinyl)propyl)-3H-pyrazol-3-one: Lacks the fluorophenyl group.
1,2-Dihydro-1,5-diphenyl-2-(3-(4-(4-chlorophenyl)-1-piperazinyl)propyl)-3H-pyrazol-3-one: Contains a chlorophenyl group instead of a fluorophenyl group.
Uniqueness
The presence of the fluorophenyl group in 1,2-Dihydro-1,5-diphenyl-2-(3-(4-(4-fluorophenyl)-1-piperazinyl)propyl)-3H-pyrazol-3-one might confer unique properties, such as increased lipophilicity or altered binding affinity to biological targets, compared to similar compounds.
特性
CAS番号 |
85674-11-9 |
|---|---|
分子式 |
C28H29FN4O |
分子量 |
456.6 g/mol |
IUPAC名 |
2-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-1,5-diphenylpyrazol-3-one |
InChI |
InChI=1S/C28H29FN4O/c29-24-12-14-25(15-13-24)31-20-18-30(19-21-31)16-7-17-32-28(34)22-27(23-8-3-1-4-9-23)33(32)26-10-5-2-6-11-26/h1-6,8-15,22H,7,16-21H2 |
InChIキー |
QGGAEVKFTWHDFW-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCCN2C(=O)C=C(N2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


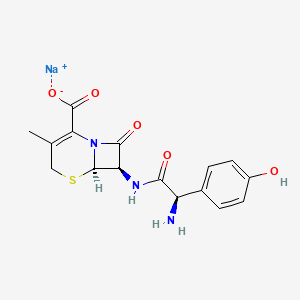
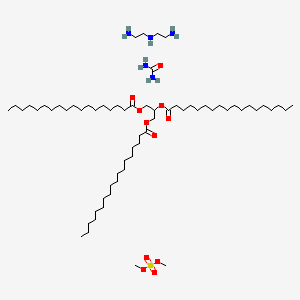
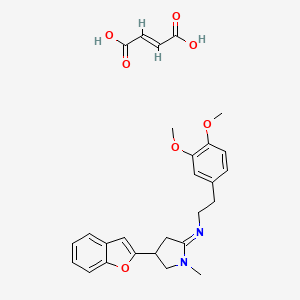

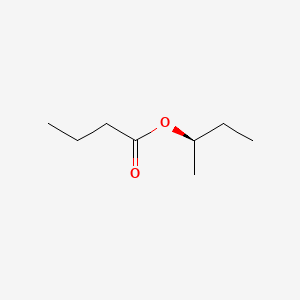



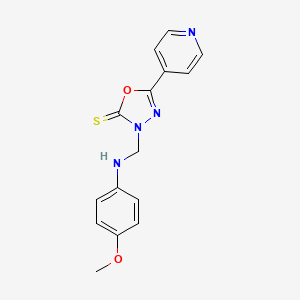

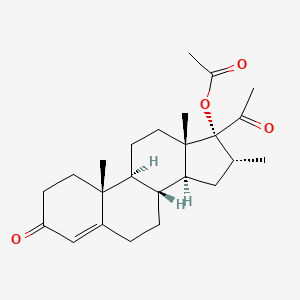
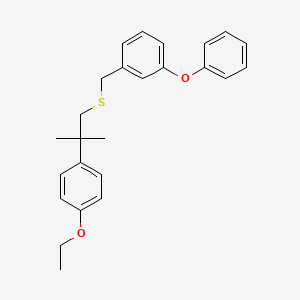

![[(2S,3S)-2-methyloxolan-3-yl] N-[(2R,3R)-4-[(3aR,6S,7aS)-6-(tert-butylcarbamoyl)-3,3a,4,6,7,7a-hexahydro-2H-thieno[3,2-c]pyridin-5-yl]-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate](/img/structure/B12744887.png)
